Benzilylcholine mustard

Description

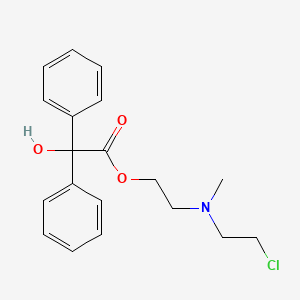

Structure

3D Structure

Properties

CAS No. |

5746-42-9 |

|---|---|

Molecular Formula |

C19H22ClNO3 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

2-[2-chloroethyl(methyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C19H22ClNO3/c1-21(13-12-20)14-15-24-18(22)19(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,23H,12-15H2,1H3 |

InChI Key |

QMMKHOXGBKDMKE-UHFFFAOYSA-N |

SMILES |

CN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |

Canonical SMILES |

CN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |

Other CAS No. |

5746-42-9 |

Synonyms |

2((2-chloroethyl)methylamino)ethylbenzylate benzilylcholine mustard HCl of benzilylcholine mustard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characteristics for Research Applications

Established Synthetic Routes and Innovations for Research Grade Compoundrsc.org

The synthesis of research-grade benzilylcholine mustard is a multi-step process that begins with readily available precursors and involves the formation of key reactive intermediates.

Conversion of N-methyldiethanolamine to Reactive Intermediatesrsc.org

The synthesis of this compound, along with its analogues like acetylcholine (B1216132) mustard, typically originates from N-methyldiethanolamine. nih.govoup.comwikipedia.org This tertiary amine serves as a crucial starting block for building the final molecule. wikipedia.orgstimson.org The general synthetic strategy involves two main transformations:

Esterification: One of the two hydroxyl groups of N-methyldiethanolamine is esterified. In the case of this compound, this involves a reaction with a derivative of benzilic acid to form N-methyl-N-(2-hydroxyethyl)-2-aminoethyl benzilate. For related compounds, such as acetylcholine mustard, acetylation is performed using acetic anhydride. nih.gov Similarly, for furoate mustards, the reaction is carried out with 2-furoic acid chloride in the presence of a base like potassium carbonate. oup.com

Chlorination: The remaining hydroxyl group of the intermediate is then converted into a chloro group. This is a critical step that introduces the reactive "mustard" functionality. A common method for this chlorination is the use of thionyl chloride (SOCl₂) in a suitable solvent such as chloroform. nih.gov This converts the N-methyl-N-(2-hydroxyethyl)-2-aminoethyl benzilate into the final product, N-2-chloroethyl-N-methyl 2-aminoethyl benzilate, also known as this compound. wikipedia.orgnih.gov

Formation and Stability of the Aziridinium (B1262131) Ion Intermediatewikipedia.orgnih.gov

A defining characteristic of this compound in aqueous solution is its spontaneous intramolecular cyclization. The nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine, which displaces the chloride ion and forms a highly reactive, three-membered ring structure known as an aziridinium ion. wikipedia.orgnih.govresearchgate.net This charged intermediate is structurally similar to benzilylcholine and is the species responsible for the compound's ability to covalently modify its biological targets. wikipedia.org

The rate of conversion from the tertiary β-chloroethylamine form to the active aziridinium ion is dependent on several environmental factors.

Temperature : The rate of cyclization and subsequent reactions are sensitive to temperature. nih.govnih.gov

pH : The kinetics are notably pH-dependent. The formation of the aziridinium ion from related nitrogen mustards is generally faster at neutral or slightly alkaline pH (e.g., pH 7.4) compared to acidic conditions. capes.gov.br Below the pKa of the amine, protonation of the nitrogen atom inhibits its ability to act as an internal nucleophile, thus slowing or preventing cyclization. capes.gov.br

The rate of inactivation of muscarinic receptors by related mustard compounds has been shown to be consistent with a process where a reversible drug-receptor complex is formed first, followed by a much slower covalent bond formation by the aziridinium ion. oup.com

The stability of the aziridinium ion is a critical factor in its research application, as it is susceptible to degradation, primarily through hydrolysis.

Hydrolysis : The aziridinium ring is strained and can be opened by nucleophilic attack. nih.govarxiv.org In aqueous solutions, water molecules act as nucleophiles, leading to hydrolysis of the ion and formation of an inert, stable N-methyl-N-(2-hydroxyethyl) derivative. capes.gov.brcapes.gov.br Studies on aziridinium ion hydrolysis show that the reaction is first order with respect to the concentration of water molecules. rsc.org The rate of hydrolysis is also dependent on temperature and pH. capes.gov.br

Other Nucleophiles : Besides water, other nucleophiles present in research buffers can react with and consume the aziridinium ion. For instance, phosphate (B84403) anions in phosphate buffers have been shown to be a decomposition product for related mustard compounds. dtic.mil

Chloride Ion Concentration : The cyclization reaction is reversible. An increased concentration of chloride ions can shift the equilibrium back towards the less reactive chloroethyl form, thereby stabilizing the compound in solution by slowing the net rate of aziridinium ion formation. capes.gov.br

Analytical Validation and Quality Control for Research Purityrsc.org

Ensuring the purity of this compound batches is essential for obtaining reliable and reproducible research data. This involves both purification and analytical verification.

Chromatographic Purification Techniques for Research Batchesrsc.org

Chromatography is a fundamental technique for the purification and quality control of synthesized this compound.

Silica (B1680970) Gel Chromatography : Following synthesis, crude product mixtures can be purified using column chromatography. For the related acetylcholine mustard, purification of the N-methyl-N-(2-ethanol)-2-aminoethylacetate intermediate was achieved by chromatography on silica gel using methanol (B129727) as the eluent. nih.gov This technique separates the desired compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical tool used to assess the purity of the final product and to study the kinetics of its hydrolysis. capes.gov.brpharmgkb.org By using HPLC, researchers can separate and quantify the intact mustard compound, its aziridinium ion, and its various hydrolysis products, providing a detailed profile of the sample's composition and stability over time. capes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used alongside HPLC to identify the structures of the various species present in solution during decomposition studies. pharmgkb.org

Spectroscopic Confirmation of Molecular Structure in Research Synthesis

Following the synthesis of this compound, rigorous structural confirmation is essential. This is achieved through a combination of standard spectroscopic techniques common in medicinal chemistry and structural elucidation. wdh.ac.idashokainstitute.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. These techniques provide information on the chemical environment of each proton and carbon atom, confirming the presence of the benzilate group, the ethyl chain, and the N-methyl and N-chloroethyl substituents.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. acs.orgdtic.mil High-resolution mass spectrometry can confirm the elemental composition, providing a precise molecular formula. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the key functional groups within the molecule. ashokainstitute.com Characteristic absorption bands would confirm the presence of the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-Cl bond of the chloroethyl moiety.

Together, these methods provide unambiguous verification of the synthesized molecular structure, ensuring the purity and identity of the compound before its use in pharmacological assays.

Radiosynthesis and Isotopic Labeling for Receptor Binding Studies

To facilitate the study and quantification of muscarinic receptors, this compound and its analogues are often isotopically labeled. researchgate.net The most common method involves the incorporation of tritium (B154650) (³H), a radioactive isotope of hydrogen. mdpi.com The resulting radioligand, such as the widely used [³H]propylthis compound ([³H]PrBCM), serves as a high-affinity molecular tag or "affinity label". ashokainstitute.comacs.orgnih.gov

The synthesis of these tritiated compounds allows them to be used in receptor binding assays. mdpi.com Because BCM forms a covalent bond with the receptor, the radioactivity becomes permanently associated with the receptor protein. nih.gov This irreversible binding is instrumental in isolating, purifying, and characterizing muscarinic receptors from various tissues, such as the brain and smooth muscle. acs.orgnih.gov The specific radioactivity of the labeled compound is a critical parameter for these studies.

Table 2: Isotopes Used in Receptor Ligand Labeling

Molecular Pharmacology and Receptor Interaction Mechanisms

Irreversible Binding Modalities to Muscarinic Acetylcholine (B1216132) Receptors

Benzilylcholine mustard is recognized as an irreversible antagonist of the muscarinic acetylcholine receptor. wikipedia.org Its mechanism of action is distinguished by the formation of a stable, covalent bond with the receptor, leading to a long-lasting blockade. This process is initiated by an intramolecular cyclization of the this compound molecule in aqueous solutions to form a highly reactive aziridinium (B1262131) ion. wikipedia.orgnih.gov This reactive intermediate is central to its irreversible binding properties.

The core of this compound's irreversible antagonism lies in the chemical reactivity of its aziridinium ion derivative. wikipedia.org This cation acts as a potent alkylating agent, targeting and reacting with nucleophilic functional groups present on the receptor protein. wikipedia.org The process follows a two-step kinetic model: an initial, reversible formation of a non-covalent complex between the aziridinium ion and the receptor, which is then followed by the formation of a stable, covalent bond through an alkylation reaction. nih.govnih.govdtic.mil This second step renders the binding irreversible. The nucleophilic sites on the receptor that are susceptible to this alkylation can include amino acid residues containing thiol (from cysteine), hydroxyl (from serine or threonine), imine, or carboxylic acid (from aspartic or glutamic acid) groups. wikipedia.org

Extensive research, particularly using the related compound acetylcholine mustard (AChM), has identified a key site for covalent attachment within the muscarinic receptor structure. nih.gov A highly conserved aspartic acid residue located in the third transmembrane (TM) helix, designated as D3.32 according to the Ballesteros-Weinstein numbering scheme, is the primary target for alkylation. nih.govnih.gov In the M1 muscarinic receptor subtype, this corresponds to residue Asp-105. nih.gov

The specificity of this interaction is underscored by site-directed mutagenesis studies. When the D3.32 aspartic acid was replaced with a non-nucleophilic asparagine residue (D3.32N) in M1 and M2 receptors, the rate of receptor alkylation by acetylcholine mustard was significantly diminished. nih.govresearchgate.net This finding provides strong evidence that the carboxylate group of D3.32 is the principal nucleophile that attacks the aziridinium ion, forming a covalent ester bond and permanently blocking the receptor's function. nih.govresearchgate.net This aspartate residue is believed to form a crucial interaction with the positively charged amine group of the natural ligand, acetylcholine, and this same location is exploited by the reactive aziridinium ion of this compound. icdst.org

While the aspartate residue D3.32 is a primary site of alkylation, evidence suggests that it may not be the sole point of covalent attachment for this compound and related compounds. Some studies indicate that this compound may act at two distinct sites: the acetylcholine recognition site (orthosteric site) and a separate, allosteric site that helps to stabilize the receptor in an inactive conformation. wikipedia.org

Ligand Binding Dynamics and Kinetic Parameters of Interaction

The interaction between this compound's aziridinium ion and the muscarinic receptor is a dynamic process that can be quantified by several kinetic parameters. These constants describe the rates of the different steps in the binding and alkylation process, providing insight into the affinity and reactivity of the compound.

The binding of this compound (A) to the receptor (R) is modeled as a two-step process: a rapid, reversible binding to form a non-covalent complex (AR), followed by a slower, irreversible alkylation step to yield the covalently modified receptor (A-R). dtic.mil

The key rate constants are:

k1 (or k+1): The association rate constant for the formation of the reversible [AR] complex.

k-1 : The dissociation rate constant of the reversible [AR] complex.

k2 : The first-order rate constant for the irreversible alkylation of the receptor within the complex.

Studies have shown that for this compound's interaction with the muscarinic receptor, the rate of the covalent alkylation step (k2) is significantly greater than the rate of dissociation of the reversible complex (k-1). nih.gov This kinetic relationship ensures that once the initial non-covalent complex is formed, it is highly likely to proceed to irreversible covalent bonding rather than dissociating.

| Compound | Receptor Subtype | Parameter | Value | Reference |

|---|---|---|---|---|

| Acetylcholine Mustard | M2 | Maximal Alkylation Rate (kmax) | 0.16 min-1 | nih.gov |

| Acetylcholine Mustard | M4 | Alkylation Rate (k1) | 0.44 ± 0.038 min-1 | nih.gov |

| This compound | Histamine (B1213489) Receptor | Association Rate (k1) | 1.1 ± 0.2 x 103 M-1s-1 | nih.gov |

The dissociation constant (KA or K1) quantifies the affinity of the aziridinium ion for the receptor in the initial, reversible binding step. nih.govdtic.mil A lower KA value indicates a higher affinity. This parameter is typically determined through kinetic analysis of the alkylation rate at various concentrations of the mustard compound or through competitive binding experiments under conditions that minimize the covalent reaction (e.g., at 0°C). nih.gov

For the related acetylcholine mustard, experiments with the M2 muscarinic receptor at 0°C yielded an estimated dissociation constant of 12.3 µM for its aziridinium ion. nih.gov Another study using M4 receptors reported an affinity constant (K1) corresponding to approximately 79.4 µM. nih.gov These values reflect the initial recognition and binding affinity that precedes the final, irreversible alkylation step.

| Compound | Receptor Subtype | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| Acetylcholine Mustard Aziridinium Ion | M2 | Kd | 12.3 | nih.gov |

| Acetylcholine Mustard Aziridinium Ion | M4 | K1 | 79.4 | nih.gov |

| BM 123 Aziridinium Ion (Oxotremorine Mustard) | Muscarinic (Cortex) | KA | 5.6 | dtic.mil |

Allosteric Modulation Studies Employing this compound

This compound (BCM) is an irreversible antagonist that acts by alkylating the muscarinic acetylcholine receptor. wikipedia.org Its utility in pharmacology extends to the investigation of allosteric interactions at these receptors. The rate at which BCM inactivates the receptor can be altered by the presence of other ligands, and the nature of this alteration provides insight into the ligand's mechanism of action. nih.gov By measuring the effects of various compounds on the rate of receptor alkylation by BCM or its analogs, researchers can effectively probe the binding sites and mechanisms of both competitive and allosteric modulators. nih.gov

A key application of BCM and similar nitrogen mustards, such as acetylcholine mustard (AChM), is the ability to distinguish between competitive and allosteric inhibitors based on their effects on the kinetics of receptor alkylation. nih.govnih.gov This method involves incubating the receptor with the alkylating agent in the presence of various concentrations of a test ligand. After the reaction, the number of remaining functional receptors is quantified, typically using a radioligand. nih.gov

The theoretical basis for this discrimination is as follows:

Competitive Inhibition: A competitive inhibitor binds to the same site as the alkylating agent (the orthosteric site). It will slow the rate of alkylation in a concentration-dependent manner. A plot of the inhibition against the logarithm of the inhibitor's concentration will show a slope that approaches unity as the inhibitor concentration increases, indicating a direct competition for the binding site. nih.gov

Allosteric Inhibition: An allosteric modulator binds to a topographically distinct site on the receptor. calis.edu.cn This binding induces a conformational change that can reduce the affinity of the orthosteric site for the alkylating agent. While this also slows the rate of alkylation, the inhibition will reach a maximum, or plateau, at high concentrations of the allosteric modulator. nih.govnih.gov This plateau effect signifies that the modulator can only reduce the alkylation rate to a certain extent and cannot completely prevent it, unlike a competitive inhibitor at saturating concentrations.

This kinetic approach offers a powerful method for characterizing ligand-receptor interactions and differentiating allosterism from simple competitive inhibition. nih.gov

Table 1: Differentiating Inhibition Mechanisms Using Alkylation Rates

| Feature | Competitive Inhibitor | Allosteric Inhibitor |

|---|---|---|

| Binding Site | Orthosteric (same as alkylating agent) | Allosteric (topographically distinct) |

| Effect on Alkylation Rate | Concentration-dependent slowing | Concentration-dependent slowing |

| Inhibition at High Concentrations | Approaches complete blockade | Reaches a plateau (incomplete blockade) |

| Kinetic Plot (Inhibition vs. Log[Inhibitor]) | Sigmoidal curve with a slope approaching 1 | Sigmoidal curve that levels off at a maximal inhibition value less than 100% |

Studies examining the influence of known allosteric modulators on the binding of mustard agents have yielded critical insights. In experiments using acetylcholine mustard (AChM) on the M2 muscarinic receptor, the classic allosteric modulator gallamine (B1195388) exhibited behavior consistent with allosteric inhibition, where the slowing of the alkylation rate reached a plateau at high concentrations. nih.govnih.gov In contrast, ligands like N-methylscopolamine demonstrated competitive inhibition. nih.govnih.gov

Interestingly, a different outcome was observed when this compound (BCM) was used as the alkylating agent. nih.gov In this context, gallamine appeared to act as a competitive inhibitor. nih.gov This discrepancy is thought to be due to the larger molecular size of BCM compared to AChM. The proposed explanation is that when gallamine is bound to its allosteric site, it physically hinders or blocks the larger BCM molecule from accessing the orthosteric binding pocket. nih.gov This steric hindrance mimics competitive inhibition, even though gallamine binds to a separate allosteric site. This finding underscores that the size of the pharmacological probe is a critical factor in interpreting studies of allosteric interactions. nih.gov

This compound has also been employed as a tool to isolate specific receptor populations for study. By selectively protecting one subtype of muscarinic receptor (e.g., M4) with a specific antagonist (e.g., pirenzepine), BCM can be used to irreversibly inactivate all other unprotected receptor subtypes (e.g., M2). researchgate.net This allows for the subsequent study of the effects of allosteric modulators, such as alcuronium, on a homogenous population of receptors. researchgate.net

Table 2: Observed Effects of Modulators on Mustard Agent Alkylation

| Alkylating Agent | Test Ligand | Receptor Subtype | Observed Inhibition Profile | Reference |

|---|---|---|---|---|

| Acetylcholine Mustard (AChM) | Gallamine | M2 | Allosteric | nih.govnih.gov |

| Acetylcholine Mustard (AChM) | N-methylscopolamine | M2 | Competitive | nih.govnih.gov |

| This compound (BCM) | Gallamine | Muscarinic | Competitive-like | nih.gov |

Conformational Changes Induced by Irreversible Binding

This compound's mechanism of irreversible antagonism involves a two-step process. First, the molecule cyclizes in solution to form a highly reactive aziridinium ion. wikipedia.org This ion then forms a stable, covalent bond with a nucleophilic group within the receptor's binding site, a reaction known as alkylation. wikipedia.org This covalent linkage permanently alters the receptor's structure.

Research involving mutagenesis has identified the specific site of this covalent modification. In the M1 muscarinic receptor, the aziridinium ion of BCM has been shown to alkylate a highly conserved aspartic acid residue located in the third transmembrane helix (D3.32). nih.gov The formation of this covalent bond effectively locks the receptor in a conformationally inactive state. wikipedia.org

This permanent modification has been exploited as a pharmacological tool to study receptor structure and function. For instance, the covalent binding of a related compound, propylthis compound, was used to prevent the dissociation of other ligands from the receptor. acs.org This experiment provided evidence supporting a model in which the muscarinic receptor possesses two distinct ligand-binding subsites, a peripheral and a central one. acs.org The irreversible nature of the binding essentially "traps" the receptor in a specific conformation, allowing for the study of its structural and functional properties in that fixed state.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Gallamine |

| N-methylscopolamine |

| McN-A-343 |

| Alcuronium |

| Propylthis compound |

Applications As a Pharmacological Research Tool

Characterization and Classification of Muscarinic Acetylcholine (B1216132) Receptor Subtypes

Benzilylcholine mustard has been instrumental in the characterization and classification of muscarinic acetylcholine receptor subtypes. By irreversibly blocking a proportion of the receptor population, researchers can study the functional consequences and binding characteristics of the remaining receptors, thereby revealing the heterogeneity of these receptors within and between tissues.

The irreversible nature of this compound's antagonism allows for the differentiation of muscarinic receptor subpopulations that may exhibit different affinities for agonists and antagonists. For instance, studies on rat heart membranes have utilized propylthis compound, a close analogue, to demonstrate that it inactivates receptors with a low affinity for agonists more rapidly than those with a high affinity. This differential inactivation provides evidence for the existence of distinct conformational states or subtypes of muscarinic receptors within the same tissue.

In the guinea pig ileum, treatment with this compound has revealed discrepancies between the degree of receptor blockade inferred from functional response and that measured by radioligand binding. Such findings suggest that not all receptors in a tissue are functionally equivalent or equally accessible to the alkylating agent, thereby pointing to the existence of receptor subpopulations with differing physiological roles or locations. nih.gov

| Tissue/Cell Type | Compound Used | Key Findings | Implication for Receptor Subtypes |

|---|---|---|---|

| Rat Heart Membranes | Propylthis compound | Faster inactivation of receptors with low agonist affinity compared to those with high agonist affinity. nih.gov | Suggests conformational differences between low and high affinity states of cardiac muscarinic receptors. nih.gov |

| Guinea Pig Ileum | This compound | Discrepancy between functional receptor occupancy (98-99%) and radioligand binding occupancy (48%) after treatment. nih.gov | Indicates the presence of receptor subpopulations that are not equally involved in the contractile response or are differentially accessible. nih.gov |

| Rat Brain (Forebrain) | [3H]Propylthis compound | Autoradiography revealed heterogeneous distribution of binding sites in different brain regions. nih.gov | Demonstrates the differential anatomical localization of muscarinic receptor subtypes within the central nervous system. nih.gov |

The application of this compound has also contributed to the exploration of potentially novel muscarinic receptor subtypes or states. In the guinea pig ileum, after extensive inactivation of muscarinic receptors with high concentrations of this compound, a small fraction of binding sites (approximately 5%) remained that were inaccessible to the mustard and exhibited a reduced affinity for the radioligand ³H-QNB. nih.gov This observation has led to the hypothesis that this small, inaccessible fraction may represent a distinct subpopulation of muscarinic receptors. nih.gov

Receptor Occupancy and Response Relationship Studies

This compound is a valuable tool for investigating the relationship between the number of receptors occupied by a drug and the magnitude of the biological response. Its ability to irreversibly inactivate a known fraction of receptors allows for a quantitative analysis of this relationship.

The concept of "spare receptors" or receptor reserve posits that a maximal biological response can be achieved when only a fraction of the total receptor population is occupied by an agonist. This compound has been employed to experimentally determine the extent of receptor reserve in various tissues. By progressively inactivating a proportion of the muscarinic receptors with this compound, researchers can observe the effect on the dose-response curve of an agonist. A parallel rightward shift of the dose-response curve with no reduction in the maximal response is indicative of a receptor reserve.

For example, in the guinea pig ileum, low concentrations of this compound produced a significant shift in the dose-response curve to a muscarinic agonist, suggesting a large receptor reserve for contraction in this tissue. nih.gov

| Tissue | Agonist | This compound Treatment | Observation | Conclusion on Receptor Reserve |

|---|---|---|---|---|

| Guinea Pig Ileum | Muscarinic Agonist | Low concentration (3x10⁻⁸M) | Parallel rightward shift of the dose-response curve with no change in maximal response. nih.gov | Significant receptor reserve is present for muscarinic agonist-induced contraction. nih.gov |

By reducing the number of functional receptors with this compound, it is possible to obtain more accurate estimates of the affinity (KA) and intrinsic efficacy of agonists. In a system with a large receptor reserve, the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) may be much lower than the KA. After irreversible inactivation of a fraction of the receptors, the relationship between occupancy and response becomes more linear, and the EC₅₀ value provides a closer approximation of the KA. This technique has been valuable in the quantitative characterization of agonist-receptor interactions.

Affinity Labeling and Receptor Purification Methodologies

This compound and its radiolabeled analogues have been utilized as affinity labels for muscarinic receptors. An affinity label is a molecule that is structurally similar to a specific ligand for a receptor and binds to the receptor's active site, subsequently forming a covalent bond. This irreversible binding allows for the specific "tagging" of the receptor protein.

Radiolabeled versions of this compound analogues, such as [³H]propylthis compound, have been used to specifically and irreversibly label muscarinic receptors in various tissues, including the rat brain. nih.gov This covalent labeling is crucial for receptor identification and localization studies, as the radiolabel remains attached to the receptor protein even under denaturing conditions, such as during gel electrophoresis.

Furthermore, the principles of affinity labeling have been extended to receptor purification. While direct use of this compound in affinity chromatography is less common due to its reactive nature, its analogues have been pivotal. For instance, derivatives of benzilylcholine have been immobilized on chromatography columns to create affinity matrices. These matrices can selectively bind muscarinic receptors from solubilized tissue preparations. The bound receptors can then be eluted, leading to their purification. Propylthis compound has been used in such purification protocols, not as the immobilized ligand, but as a competing ligand to specifically elute the receptor from the affinity column. nih.govresearchgate.net This approach has been successful in isolating muscarinic receptor proteins for further biochemical and structural characterization. nih.govresearchgate.net

Covalent Labeling for Biochemical Isolation and Characterization of Receptors

The irreversible nature of this compound's binding is a key feature exploited for the biochemical isolation and characterization of muscarinic receptors. wikipedia.org By forming a covalent bond, the mustard derivative essentially "tags" the receptor protein, enabling its identification and purification from complex biological mixtures like cell membranes. nih.gov

A tritiated version, [3H]propylthis compound ([3H]PrBCM), has been instrumental in this process. For instance, muscarinic acetylcholine receptors have been successfully purified from rat forebrain tissue after being labeled with [3H]PrBCM. nih.gov This covalent labeling allows the tagged receptor to be tracked throughout the purification process.

Furthermore, this technique is precise enough to differentiate between receptor subtypes in various cell lines. In one study, [3H]PrBCM was used to label muscarinic receptors on NG108-15 neuroblastoma x glioma cells and 1321N1 human astrocytoma cells. The labeling revealed distinct receptor proteins in each cell line, with apparent molecular sizes of approximately 66,000 Da and 92,000 Da, respectively. The specificity of this labeling was confirmed by its complete inhibition by the known muscarinic antagonist atropine.

Application in Studies of Receptor Protein Structure and Composition

Covalent labeling with this compound analogues has provided significant insights into the structure and composition of muscarinic receptors. Once the receptor is labeled, it can be subjected to various biochemical techniques to dissect its structure.

Studies have used enzymatic and chemical cleavage methods on [3H]PrBCM-labeled receptors to map their structure. Cleavage of labeled receptors from rat forebrain with a lysine-specific protease yielded labeled, glycosylated peptide fragments. nih.gov Analysis of these fragments helped to identify probable cleavage sites within the receptor's intracellular and extracellular loops. nih.gov Crucially, further cleavage with cyanogen (B1215507) bromide pointed to the label's attachment site being within the third transmembrane helix of the receptor, specifically modifying an acidic residue. nih.gov

This labeling approach has also been used to investigate the non-protein components of the receptor, such as carbohydrate groups. The difference in the apparent size of muscarinic receptors from 1321N1 and NG108-15 cells was partly attributed to their carbohydrate composition. Treatment with endoglycosidase F, an enzyme that removes N-linked carbohydrate chains, reduced the apparent size of the receptors, confirming they are glycoproteins.

| Cell Line | Primary Labeled Species (Apparent Size) | Apparent Size after Endoglycosidase F Treatment |

| 1321N1 (human astrocytoma) | ~92,000 Da | ~77,000 Da |

| NG108-15 (neuroblastoma x glioma) | ~66,000 Da | ~45,000 Da |

Additional research using trypsinolysis on [3H]PrBCM-labeled receptors from rat cerebral cortex generated several peptide fragments. nih.gov By analyzing which of these fragments could bind to wheat-germ agglutinin, researchers determined the spatial relationship between the antagonist binding site and the glycan moieties. nih.gov Such studies have also provided evidence for the presence of intramolecular disulfide bonds, which are critical for the receptor's three-dimensional structure. nih.govconsensus.app

Probing Cholinergic Neurotransmission and Receptor Function in Research Models

This compound serves as a critical tool for functionally probing cholinergic systems. By irreversibly blocking a specific population of muscarinic receptors, researchers can study the relationship between receptor number and physiological response, and explore the function of remaining receptors. wikipedia.org

In Vitro Studies on Cholinergic Systems and Isolated Tissues

This compound and its analogues have been widely used in in vitro preparations to characterize receptor function in isolated tissues. nih.govnih.govnih.gov For example, in a study using rabbit ciliary body smooth muscle, treatment with propylthis compound (PrBCM) completely inhibited the contractile response to the cholinergic agonist carbachol. nih.gov This finding suggested that the muscarinic receptors in this tissue are exclusively of the PrBCM-sensitive subtype. nih.gov

Similarly, studies on smooth muscle from the guinea pig ileum have utilized this compound to investigate the mechanism of muscarinic receptor antagonism and its effect on muscle contraction. nih.govnih.gov These types of isolated tissue models are invaluable for examining the direct effects of receptor blockade on cellular function without the complexities of a whole-organism system.

Utilization in Animal Model Research to Understand Cholinergic Mechanisms

Research using tissues from animal models has been fundamental to understanding cholinergic mechanisms with the help of this compound. The compound's ability to selectively inactivate muscarinic receptors allows for detailed investigation into their physiological roles. For instance, studies on rat heart membranes showed that propylthis compound inactivates muscarinic receptors with a low affinity for agonists faster than those with a high affinity. nih.gov This demonstrates its utility in distinguishing between different functional states of the receptor. nih.gov

In unanesthetized cats, the injection of PrBCM into the cerebral ventricles and cisterna magna produced distinct and profound effects, including extreme motor excitation and vigorous scratching bouts, respectively. nih.gov These effects, which were not replicated by the reversible antagonist atropine, highlight the utility of an irreversible agent in probing the central nervous system locations of specific cholinergic functions. nih.gov The use of tissues from rats, cats, guinea pigs, and mice has been documented in various studies to explore the intricacies of the cholinergic system. nih.govnih.govnih.govtau.ac.il

Autoradiographic Localization of Muscarinic Receptors in Cultured Neurons and Tissues

The tritiated form of propylthis compound, [3H]PrBCM, is a synthetic, potent antagonist that binds irreversibly to muscarinic receptors, making it an ideal tool for autoradiography. nih.gov This technique allows for the precise visualization of receptor distribution in tissues and cells.

Detailed protocols have been developed for the autoradiographic localization of [3H]PrBCM binding in cryostat sections of rat brain. nih.gov This method has revealed clear, regionally specific patterns of muscarinic receptor distribution in the forebrain. nih.gov High densities of receptors were identified in areas such as the olfactory bulb, pyriform cortex, hippocampus, caudate-putamen, and specific layers of the neocortex. nih.gov This level of detail is crucial for correlating receptor location with brain function. In cultured cerebellar granule cells from rats, [3H]PrBCM has been used to label and distinguish between m2 and m3 muscarinic receptor subtypes, which differ in their molecular weight. nih.gov

Investigation of Off-Target Interactions in Research Contexts

While this compound is highly specific for muscarinic receptors, understanding its potential interactions with other receptor systems is important for interpreting experimental results. Research has been conducted to characterize these "off-target" effects.

One notable study investigated the interaction of this compound (BCM) with histamine (B1213489) receptors in the longitudinal muscle of the guinea-pig ileum. nih.govnih.govbps.ac.uk The findings showed that BCM could indeed inactivate histamine receptors, but only at concentrations three orders of magnitude (i.e., 1000 times) greater than those required to inactivate muscarinic receptors. nih.govnih.govbps.ac.uk The antihistamine mepyramine was able to completely protect the histamine receptors from BCM's effects, confirming the specificity of the interaction. nih.gov

Kinetic analysis revealed that while the rate of the irreversible alkylation step was high for both receptor types, the initial affinity (formation of the reversible complex) of BCM for the histamine receptor was significantly lower than for the muscarinic receptor. nih.govnih.gov

| Parameter | Muscarinic Receptor | Histamine Receptor |

| Concentration for Inactivation | Low (e.g., < 10⁻⁹ M) | High (e.g., > 10⁻⁶ M) nih.gov |

| Relative Affinity | High | ~3 orders of magnitude lower than for muscarinic receptor nih.gov |

| Rate of Reversible Complex Formation (k₁) | High | 1.1 ± 0.2 x 10³ M⁻¹ s⁻¹ nih.gov |

| Recovery from Block | Very Slow | Very Slow (rate constant ~10⁻⁷ s⁻¹) nih.gov |

These studies underscore that while off-target interactions can occur, they are typically observed at much higher concentrations than those needed for the primary target, reinforcing the compound's utility as a specific pharmacological tool in appropriate experimental contexts.

Interaction with Histamine Receptors for Comparative Research

This compound has been instrumental in comparative pharmacological studies, particularly in distinguishing between muscarinic and histaminic receptor functions. Research conducted on longitudinal muscle strips from guinea-pig ileum has demonstrated that BCM can inactivate histamine receptors upon prolonged exposure to concentrations above 10M. nih.govconsensus.appbps.ac.uk This effect on histamine receptors occurs at concentrations that are approximately three orders of magnitude (or 1,000 times) greater than those needed to achieve irreversible blockade of muscarinic receptors. nih.govconsensus.appbps.ac.uk

This differential sensitivity allows researchers to selectively inactivate muscarinic receptors with a high degree of precision, while leaving histamine receptors largely unaffected, by using BCM at lower concentrations. Furthermore, studies have shown that the antihistamine mepyramine (at a concentration of 3 x 10M) can completely protect histamine receptors from the alkylating effects of BCM. nih.govconsensus.app This protective action further solidifies the use of BCM as a tool to dissect the distinct physiological roles of these two receptor systems in tissues where both are present.

The kinetic analysis of BCM's interaction with histamine receptors reveals that the rate constant for the formation of the reversible complex (k(_1)) is significantly lower than that for its interaction with muscarinic receptors. nih.govconsensus.app Conversely, the rate constant for the subsequent irreversible alkylation step (k(2)) is much greater than the rate of dissociation of the reversible complex (k({-1})). nih.govconsensus.app These kinetic properties underscore the compound's utility in creating stable, irreversible receptor blockade for experimental purposes. The slow recovery from this blockade, with a first-order rate constant of approximately 10 s at 30°C, allows for prolonged experimental observation of the functional consequences of histamine receptor inactivation. nih.govconsensus.app

Table 1: Comparative Receptor Interactions of this compound

| Receptor Type | Effective Concentration for Inactivation | Protective Agent | Key Research Finding |

| Muscarinic Acetylcholine Receptor | ~10M | - | Primary target, inactivated at very low concentrations. |

| Histamine Receptor | >10M | Mepyramine | Inactivated at concentrations ~1000-fold higher than for muscarinic receptors. |

Consideration of Acetylcholinesterase Inhibition as a Research Artifact or Secondary Mechanism

This compound is a modified derivative of acetylcholine and is well-established as a potent, irreversible antagonist of muscarinic acetylcholine receptors. nih.govwikipedia.org This action is its primary and most significant pharmacological effect, proceeding via alkylation of the receptor. wikipedia.org In the context of its use as a research tool, the question of whether it also inhibits acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a relevant consideration for interpreting experimental results.

However, the extensive body of research on this compound focuses overwhelmingly on its interaction with muscarinic receptors. nih.govwikipedia.org There is a notable lack of scientific literature reporting significant direct inhibition of acetylcholinesterase by this compound. While it is structurally related to acetylcholine, its bulky benzilate group makes it a poor substrate for AChE. The primary mechanism of action is consistently identified as receptor antagonism rather than enzymatic inhibition. wikipedia.org

Therefore, acetylcholinesterase inhibition is not considered a significant secondary mechanism or a common research artifact when using this compound as a pharmacological probe. Its high affinity and irreversible binding to muscarinic receptors are the dominant effects observed. Any potential interaction with acetylcholinesterase is regarded as negligible in comparison to its potent and specific action on muscarinic receptors, which is why it is valued as a specific tool for studying the cholinergic system.

Structure Activity Relationships Sar and Analogue Development for Research

The study of benzilylcholine mustard (BCM) and its analogues has been instrumental in elucidating the structure and function of muscarinic acetylcholine (B1216132) receptors. By systematically modifying the structure of BCM and observing the resultant changes in receptor binding and activity, researchers have developed a detailed understanding of the chemical requirements for interaction with these receptors. This section explores the key findings from structure-activity relationship studies, the development of specialized analogues for research purposes, and the critical role of stereochemistry in the ligand-receptor interaction.

Advanced Research Methodologies and Future Directions

Integration with Site-Directed Mutagenesis for Receptor Interaction Mapping

The combination of benzilylcholine mustard's irreversible antagonism with site-directed mutagenesis has provided powerful insights into the molecular determinants of ligand binding and receptor activation. By systematically altering specific amino acid residues within the receptor and observing the subsequent changes in the mustard's ability to bind and alkylate, researchers can map critical interaction points.

A key target for such studies has been the conserved aspartic acid residues in transmembrane helices 2 (D2.50) and 3 (D3.32) of muscarinic receptors. Research using acetylcholine (B1216132) mustard, a structurally related nitrogen mustard, on M1-M4 muscarinic receptor mutants has shown that these residues play distinct roles in the binding and alkylation process. For instance, mutating the highly conserved aspartate in helix 3 (D3.32) to asparagine (N) significantly decreases the rate of receptor alkylation by acetylcholine mustard, supporting the hypothesis that this residue is a primary site of covalent attachment.

Conversely, mutating the aspartate in helix 2 (D2.50) to asparagine had little effect on the alkylation rate but did increase the affinity of the mustard's aziridinium (B1262131) ion for M2, M3, and M4 receptors. These findings suggest that the D2.50N mutation alters how acetylcholine mustard interacts with the D3.32 residue. The simplest interpretation is that these mustard compounds alkylate at least two distinct residues on the M1-M4 receptors, and that mutations at one site can allosterically affect the rate of alkylation at another.

Another study utilized a mutant M1 receptor (D99N) to investigate the binding of a related compound, [3H]propylthis compound. The results showed that while the mustard could block the dissociation of other ligands in wild-type receptors, this effect was absent in the D99N mutant. acs.org This supports a model where the receptor possesses two distinct subsites for ligand binding—a peripheral and a central one—and that specific residues are critical for the covalent interaction that traps the ligand. acs.org

Table 1: Effect of Aspartic Acid Mutations on Acetylcholine Mustard (AChM) Interaction with Muscarinic Receptors

| Receptor Subtype | Mutation | Effect on Aziridinium Ion Affinity | Effect on Receptor Alkylation Rate |

| M1 | D2.50N | Alters interaction with D3.32 | - |

| M2 | D2.50N | Moderate Increase | Little to no effect |

| M2 | D3.32N | - | Greatly Reduced |

| M3 | D2.50N | Moderate Increase | Little to no effect |

| M3 | D3.32N | - | Greatly Reduced |

| M4 | D2.50N | Moderate Increase | Little to no effect |

| Data derived from studies on the related compound acetylcholine mustard. |

Application in Biophysical Studies of Receptor Structure and Dynamics

This compound and its derivatives are valuable reagents in biophysical studies aimed at understanding receptor structure and dynamics. Its primary application is as a covalent labeling agent, which allows for the permanent "tagging" of muscarinic receptors.

One significant use is in the determination of receptor populations and their physical properties. For example, [3H]propylthis compound has been used as a covalent label in studies with human SK-N-SH neuroblastoma cells. umich.edu These covalent labeling studies helped to determine the molecular weight of the M3 muscarinic receptor subtype in these cells, suggesting it was larger than the M1-enriched receptors found in rat cerebral cortex. umich.edu This approach provided early evidence for the physical distinction between receptor subtypes. umich.edu

Furthermore, the irreversible nature of this compound is exploited in functional biophysical assays. A key methodological refinement involves the pre-cyclization of the mustard to form its membrane-impermeable aziridinium ion before application to cells. nih.gov This ensures that only receptors expressed on the plasma membrane are alkylated, allowing for specific studies of cell-surface receptor internalization, recycling, and downregulation without interference from intracellular receptor pools. nih.gov By alkylating surface receptors and then measuring processes like agonist-induced internalization, researchers can precisely quantify the dynamics of receptor trafficking. nih.gov

In other functional assays, propyl-benzilylcholine mustard (PrBCM) has been used to selectively inactivate receptor subtypes, followed by biophysical measurements of downstream signaling. For instance, after alkylating receptors with PrBCM, changes in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent indicators like fura-2. dtic.mil This allows for the functional characterization of the remaining, non-alkylated receptors and their coupling to specific signaling pathways, such as phosphoinositide hydrolysis. umich.edudtic.mil

Unexplored Research Avenues and Potential for Novel Mechanistic Insights

Despite decades of use, this compound continues to present opportunities for new discoveries. Several unexplored research avenues could yield novel mechanistic insights into muscarinic receptor function.

One of the most intriguing areas for future research stems from the discrepancy between functional and binding data. Studies have shown that low concentrations of this compound can functionally eliminate nearly all receptor response, while direct binding assays show that a significant portion (over 50%) of radioligand binding sites remain unoccupied. researchgate.net This suggests the existence of a subpopulation of muscarinic receptors that are critical for signal transduction but may be inaccessible to or spared by this compound. researchgate.net Future studies could focus on identifying and characterizing this receptor subpopulation using a combination of advanced imaging, proteomics, and mutagenesis to understand its unique structural features and role in cellular signaling.

Another promising direction is the further elucidation of the two-site binding model. Evidence suggests that ligands may first bind to a peripheral site before translocating to a central, orthosteric site. acs.org As an irreversible antagonist, this compound could be used as a tool to "lock" the receptor in certain conformations, allowing for detailed structural analysis (e.g., cryo-EM) to capture snapshots of the ligand translocation process and better define the architecture of these two subsites.

Finally, the precise mechanism of alkylation is not fully understood. While an aspartate residue in the third transmembrane domain is a known covalent attachment point, evidence suggests at least one other residue is involved. A systematic investigation combining high-resolution mass spectrometry with site-directed mutagenesis of all potential nucleophilic residues (such as thiols, alcohols, and imines) in the binding pocket could definitively map the covalent linkage points of this compound. wikipedia.org This would provide a more complete picture of its mechanism of action and the chemical environment of the receptor's binding pocket.

Limitations as a Research Tool and Methodological Refinements for Future Studies

While a powerful tool, this compound has notable limitations that must be considered when interpreting experimental results. The most significant limitation is the observed discrepancy between its effects in functional assays versus radioligand binding studies. researchgate.net As noted, a low concentration of the mustard can abolish the contractile response in tissues like the guinea pig ileum, suggesting 98-99% receptor occupancy, yet binding assays with [3H]-QNB reveal that only about half of the binding sites have been alkylated. researchgate.net This discrepancy complicates the definition of "receptor reserve" and suggests that functional and binding site populations may not be identical.

A second limitation is that even at high concentrations, this compound fails to alkylate all available muscarinic receptor binding sites, leaving a small fraction (around 5%) of sites inaccessible. researchgate.net This BCM-inaccessible population may represent a distinct receptor subtype or a conformationally distinct state of the receptor. Furthermore, its selectivity is concentration-dependent; at concentrations needed to inactivate histamine (B1213489) receptors, it is approximately three orders of magnitude higher than those required for muscarinic receptors, indicating potential off-target effects in some experimental setups. nih.gov

Methodological refinements for future studies should aim to address these limitations.

Concurrent Assays: Researchers should perform parallel functional and binding assays on the same tissue preparation to directly correlate the loss of response with the degree of covalent labeling, rather than relying on assumptions of 1:1 correspondence.

Use of Mutagenesis: To investigate the BCM-inaccessible receptor population, site-directed mutagenesis could be employed to alter residues suspected of sterically hindering the mustard's access, potentially revealing the structural basis for this resistance.

Controlled Cyclization: The practice of pre-cyclizing this compound into its active, membrane-impermeable aziridinium ion is a crucial methodological step. nih.gov This ensures that studies on receptor trafficking are specific to the cell surface and not confounded by the labeling of intracellular receptors. nih.gov

By acknowledging these limitations and adopting refined methodologies, researchers can continue to leverage this compound's unique properties to probe the complexities of receptor pharmacology.

Table 2: Summary of Discrepancies in this compound (BCM) Activity in Guinea Pig Ileum

| Parameter | Finding from Dose-Response Curve | Finding from 3H-QNB Binding Assay | Implication/Limitation |

| Receptor Occupancy at low BCM concentration | 98-99% (based on response shift) | ~48% | Major discrepancy between functional and binding data. researchgate.net |

| Receptor Alkylation at high BCM concentration | Complete loss of response | Fails to alkylate all (~5% remain) | Existence of a BCM-inaccessible receptor population. researchgate.net |

| Recovery after Washout | Significant (64%) recovery of response | No increase in 3H-QNB binding | Recovery mechanism is not due to unbinding or synthesis of new receptors detectable by this assay. researchgate.net |

Q & A

Q. What are the established methods for synthesizing and characterizing benzilylcholine mustard (BCM) in receptor studies?

BCM is synthesized via alkylation of benzilylcholine derivatives. For example, benzilylcholine chloride is prepared using methods adapted from Ford-Moore & Ing (1947), involving condensation reactions with mustard gas analogs. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and radiochemical purity assessment using tritiated analogs (e.g., [³H]-propyl-benzilylcholine mustard) to validate specificity .

Q. How does BCM distinguish between muscarinic and histamine receptors in smooth muscle preparations?

BCM exhibits 10³–10⁵-fold higher affinity for muscarinic receptors compared to histamine receptors. Experimental protocols involve incubating longitudinal muscle strips (e.g., guinea pig ileum) with BCM concentrations ≥10⁻⁶ M, followed by dose-response curves for agonists like histamine or acetylcholine. Specificity is confirmed via parallel shifts in log-dose-response curves and non-overlapping kinetic constants (e.g., dissociation rate ) .

Q. What experimental designs are optimal for studying irreversible receptor binding with BCM?

Key steps include:

- Tissue preparation : Use narrow longitudinal muscle strips to minimize diffusional barriers .

- Incubation : Apply BCM at varying concentrations (e.g., 10⁻⁶–10⁻⁵ M) for 20–30 minutes, followed by extensive washing to remove unbound ligand .

- Validation : Measure residual receptor activity using competitive agonists (e.g., carbachol) and compare to control tissues treated with reversible analogs like atropine .

Advanced Research Questions

Q. How can researchers resolve contradictions between functional assays and binding data for BCM?

Discrepancies may arise from non-specific uptake (e.g., 28% non-specific component in [³H]-PrBCM binding) or tissue-specific diffusion barriers. Mitigation strategies:

- Control experiments : Include parallel assays with histamine receptor antagonists (e.g., lachesine) to isolate muscarinic effects .

- Kinetic modeling : Compare rate constants (, ) derived from intact tissue vs. isolated receptors to account for diffusion limitations .

- Data normalization : Express results as free-receptor fractions adjusted for non-specific binding .

Q. What methodological challenges arise in quantifying BCM’s kinetic constants, and how are they addressed?

Direct measurement of for BCM-receptor complexes is challenging due to irreversible binding. Solutions include:

- Reversible analog comparison : Use benzilylcholine (reversible) to estimate and , then extrapolate to BCM via affinity ratios .

- Time-course experiments : Monitor receptor inactivation rates under non-equilibrium conditions using stepwise BCM incubations and washout periods .

Q. How does BCM’s alkylating activity contribute to long-lasting receptor inactivation, and what are the implications for experimental protocols?

BCM covalently modifies muscarinic receptors via its mustard group, causing irreversible blockade. This requires:

- Pre-incubation protocols : Ensure sufficient time (≥30 minutes) for alkylation before agonist exposure .

- Concentration gradients : Use BCM at 10⁻⁵–10⁻⁴ M to overcome tissue barriers and achieve full receptor occupancy .

- Ethical controls : Avoid overexposure to prevent non-target alkylation (e.g., histamine receptors at very high concentrations) .

Q. What advanced techniques validate BCM’s selectivity in complex tissue environments?

- Radioligand displacement : Compete BCM binding with selective antagonists (e.g., pirenzepine for M₁ receptors) to map receptor subtypes .

- Autoradiography : Localize [³H]-BCM binding in tissue sections to confirm spatial specificity .

- Computational modeling : Simulate BCM-receptor interactions using molecular docking to predict off-target effects .

Data Analysis and Interpretation

Q. How should researchers analyze dose-response data when BCM exhibits mixed competitive/non-competitive effects?

- Schild analysis : Plot log(dose ratio – 1) vs. log[BCM] to distinguish surmountable (competitive) vs. insurmountable (non-competitive) antagonism .

- Non-linear regression : Fit data to allosteric or two-site binding models to quantify residual receptor activity .

Q. What statistical approaches are recommended for reconciling variability in BCM binding assays?

- Error propagation : Incorporate error bars from triplicate measurements (omitted in some studies for clarity but critical for reproducibility) .

- Bayesian modeling : Account for prior distributions of kinetic constants to reduce parameter uncertainty in small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.